
Morpholin-2-ylmethanol
Overview
Description
Morpholin-2-ylmethanol is a chemical compound with the molecular formula C5H11NO2. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholin-2-ylmethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde under acidic conditions. This reaction yields this compound as the primary product. Another method involves the reduction of morpholin-2-ylmethanone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of morpholin-2-ylmethanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Morpholin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholin-2-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to morpholin-2-ylmethane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Morpholin-2-ylmethanone
Reduction: Morpholin-2-ylmethane
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Key Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to aldehydes or carboxylic acids | Potassium permanganate, chromium trioxide |
Reduction | Forms various alcohol derivatives | Sodium borohydride, lithium aluminum hydride |
Substitution | Hydroxyl group replaced by other functional groups | Alkyl halides, acyl chlorides |
Chemistry
Morpholin-2-ylmethanol serves as a fundamental building block in organic synthesis. It is frequently utilized to create more complex molecules that can exhibit specific biological activities. Its versatility in chemical reactions makes it a valuable compound for chemists.
Biology
In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its derivatives have shown promise in enhancing the activity of certain enzymes, indicating potential applications in biochemical studies.
Medicine
The medicinal applications of this compound are particularly noteworthy. It has been investigated as a precursor for drug development, especially in the synthesis of compounds targeting antibiotic resistance and antifungal activities.
- Antimicrobial Activity : Morpholine-imidazolone derivatives were studied for their ability to combat multidrug-resistant (MDR) bacteria. Results indicated significant reductions in minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus .
- Antifungal Properties : Derivatives of this compound demonstrated antifungal activity against Candida albicans, suggesting potential therapeutic uses in treating fungal infections .
- Chiral Building Block : this compound is utilized as a chiral building block for synthesizing complex molecules with enhanced biological activity .
Industrial Applications
In industrial settings, this compound is used in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for manufacturing processes requiring specific functional groups.
Study on Multidrug Resistance
A study highlighted the effectiveness of morpholine-imidazolone derivatives as adjuvants against MDR strains of bacteria. The findings suggest these compounds could significantly improve the efficacy of existing antibiotics .
Antifungal Activity Evaluation
Research evaluating the antifungal properties of morpholine derivatives showed promising results against Candida albicans, indicating their potential use in antifungal therapies .
Mechanism of Action
The mechanism of action of morpholin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as an inhibitor or activator of various enzymes, affecting cellular processes such as signal transduction and metabolism. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound of morpholin-2-ylmethanol, widely used as a solvent and corrosion inhibitor.
Morpholin-2-ylmethanone: An oxidized form of this compound, used in organic synthesis.
Morpholin-2-ylmethane: A reduced form of this compound, used in various chemical reactions.
Uniqueness
This compound is unique due to its hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
Morpholin-2-ylmethanol, a derivative of morpholine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by research findings.
This compound is characterized by a morpholine ring with a hydroxymethyl group at the 2-position. This structure contributes to its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
Pharmacological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that morpholine derivatives can inhibit the growth of various cancer cell lines. For instance, IMB-1406, a morpholine derivative, demonstrated significant cytotoxic effects against A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) cell lines with IC50 values ranging from 6.92 to 8.99 μM .
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites. This mechanism is critical in modulating various biochemical pathways and has implications in drug development .
- Multi-target Modulation : this compound has been identified as a multi-target ligand, which may provide therapeutic benefits over traditional single-target drugs .
The biological activity of this compound is largely attributed to its interaction with molecular targets:
- Enzyme Inhibition : The compound binds to enzyme active sites, inhibiting their functions. For example, it has been shown to inhibit certain kinases involved in cancer progression.
- Receptor Modulation : Morpholin derivatives can interact with receptors to alter signaling pathways within cells, contributing to their therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Antitumor Activity of IMB-1406
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
This table summarizes the cytotoxic effects observed in various human cancer cell lines treated with IMB-1406 .
Mechanistic Insights
Research indicates that IMB-1406 induces apoptosis in HepG2 cells via a mitochondria-dependent pathway. The treatment resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to activation of caspase-3 .
Q & A
Q. Basic: What are the recommended methods for synthesizing Morpholin-2-ylmethanol with high purity?
Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination. For high-purity yields (>95%), optimize reaction conditions by:
- Using anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis of intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to isolate the product at optimal timepoints .
- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol/water mixtures) to remove morpholine derivatives or unreacted starting materials .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Use a multi-technique approach:
- NMR (¹H/¹³C): Identify characteristic peaks (e.g., morpholine ring protons at δ 2.5–3.5 ppm, hydroxyl proton at δ 1.5–2.0 ppm). Compare with databases for structural validation .
- FT-IR: Confirm hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) and morpholine ring vibrations (C–N stretch at ~1100 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ at m/z 118.08 (C₅H₁₁NO₂) and fragmentation patterns .
Q. Basic: How should this compound be stored to ensure stability?
Answer:
Store under inert conditions:
- In airtight, amber vials at 2–8°C to prevent oxidation or moisture absorption .
- Add stabilizers like BHT (butylated hydroxytoluene, 0.01% w/w) to mitigate radical degradation .
- Avoid prolonged exposure to light or acidic/basic environments, which may induce ring-opening reactions .
Q. Advanced: How can researchers resolve contradictory melting point data for this compound derivatives?
Answer:
Discrepancies in reported melting points (e.g., 76–77°C vs. 96–98°C for analogs) often arise from:
- Polymorphism: Perform differential scanning calorimetry (DSC) to identify crystalline forms .
- Impurity profiles: Use HPLC-MS to quantify byproducts (e.g., sulfonyl or alkylated morpholines) that depress melting points .
- Inter-laboratory variability: Standardize heating rates (1–2°C/min) and sample preparation (e.g., finely ground particles) .
Q. Advanced: What strategies are effective for impurity profiling in this compound synthesis?
Answer:
Employ orthogonal analytical methods:
- GC-MS: Detect volatile impurities (e.g., residual morpholine or aldehydes) with limits of detection (LOD) <0.1% .
- HPLC-PDA: Quantify non-volatile byproducts (e.g., dimerized morpholines) using C18 columns and acetonitrile/water mobile phases .
- NMR-assisted crystallography: Resolve stereochemical impurities (e.g., enantiomeric excess) via chiral derivatization .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?
Answer:
The hydroxyl and morpholine groups synergistically influence reactivity:
- Hydrogen bonding: The –OH group stabilizes transition states in SN2 reactions, enhancing nucleophilicity .
- Steric effects: Substituents on the morpholine ring (e.g., methyl groups at C4) hinder approach of electrophiles, reducing reaction rates .
- Computational modeling: Use DFT (Density Functional Theory) to predict regioselectivity in ring-opening reactions (e.g., with acyl chlorides) .
Q. Advanced: How do solvent polarity and proticity affect the catalytic activity of this compound in organocatalysis?
Answer:
Solvent choice impacts hydrogen-bond-donor (HBD) capacity:
- Polar aprotic solvents (DMF, DMSO): Enhance catalytic efficiency in asymmetric aldol reactions by stabilizing enolate intermediates .
- Protic solvents (MeOH, H₂O): Reduce enantioselectivity due to competitive HBD interactions with the morpholine hydroxyl group .
- Kinetic studies: Use UV-Vis spectroscopy to monitor reaction rates under varying solvent conditions .
Q. Advanced: Can computational models predict the environmental fate of this compound?
Answer:
Yes, combine QSAR (Quantitative Structure-Activity Relationship) and molecular docking:
- Biodegradation pathways: Predict hydrolysis products using software like EPI Suite™, focusing on morpholine ring cleavage .
- Toxicity profiling: Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to assess ecotoxicological risks .
- Experimental validation: Cross-reference computational data with OECD 301D biodegradation tests .
Q. Notes
- Source Reliability: References exclude non-compliant sources (e.g., www.cochemist.com , BenchChem) per user guidelines.
- Methodological Rigor: Answers integrate peer-reviewed protocols from reagent catalogs, synthesis guidelines, and safety assessments.
Properties
IUPAC Name |
morpholin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAZLCVSFAYIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393056 | |
Record name | Morpholin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103003-01-6 | |
Record name | Morpholin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholin-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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